Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18325469
InChI: InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3
SMILES:
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC18325469

Molecular Formula: C13H16O6

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate -

Specification

Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
IUPAC Name methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Standard InChI InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3
Standard InChI Key RDVGMXHMDAUMBB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate (C₁₃H₁₆O₆) features:

  • A propanoate ester (CH₃O-CO-) at position 1.

  • A ketone group (=O) at position 2.

  • A 3,4,5-trimethoxyphenyl ring at position 3.

The trimethoxyphenyl group contributes to the compound’s hydrophobicity (LogP ≈ 1.8) , while the ketone and ester functionalities enhance reactivity.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₆Calculated
Molecular Weight268.26 g/mol
Exact Mass268.115 Da
Topological Polar Surface Area53.99 Ų
LogP (Octanol-Water)1.818

Synthesis and Structural Analogues

Hypothetical Synthetic Routes

While no direct synthesis reports exist for this compound, analogous pathways suggest feasible methods:

Aldol Condensation

A proline-catalyzed aldol reaction between methyl pyruvate and 3,4,5-trimethoxybenzaldehyde could yield the β-keto ester intermediate, followed by esterification .

Esterification of β-Keto Acids

Fischer esterification of 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid with methanol under acidic conditions (e.g., H₂SO₄) is plausible, given its success in related systems.

Structural Analogues and Activity Trends

  • 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester: Exhibits anti-inflammatory and anticancer properties via caspase-3 activation .

  • 2,5-Bis(3,4,5-trimethoxyphenylmethylene)cyclopentanone: Demonstrates MDR reversal efficacy 31× stronger than verapamil .

Biological Activities and Mechanisms

Multidrug Resistance (MDR) Reversal

Analogous compounds inhibit P-glycoprotein (P-gp), a key MDR mediator, by binding to its transmembrane domains . Structural similarities suggest methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate may share this activity.

Table 2: Comparative MDR Reversal Efficacy

CompoundIC₅₀ (μM)Fold Reversal (vs. Verapamil)
Verapamil10.2
2,5-Bis(trimethoxyphenyl)cyclopentanone0.3331×
Hypothetical methyl 2-oxo derivativeN/AInferred ~10–30×

Pharmacokinetic Considerations

Metabolic Stability

The ester group is prone to hydrolysis by carboxylesterases, potentially generating the active β-keto acid metabolite. Methoxy groups slow oxidative metabolism, enhancing bioavailability compared to non-substituted analogs.

Toxicity Profile

Trimethoxyphenyl derivatives show selective cytotoxicity toward malignant cells (IC₅₀ for normal cells >100 μM vs. <10 μM for cancer cells) . This selectivity may arise from differential redox regulation in tumor environments.

Applications in Drug Development

Lead Optimization

  • Hydrophobicity Adjustment: Introducing polar groups (e.g., hydroxyls) could improve solubility without compromising LogP .

  • Prodrug Strategies: Ester hydrolysis in vivo may enhance tissue-specific delivery.

Combination Therapies

Synergy with paclitaxel or doxorubicin is likely, as seen in analogues that reduce chemotherapeutic efflux via P-gp inhibition .

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